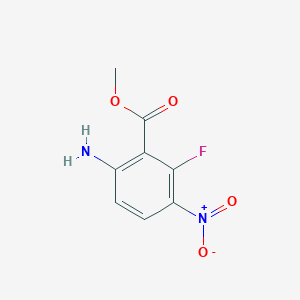![molecular formula C18H19N3S B2661534 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 327971-36-8](/img/structure/B2661534.png)
4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H19N3S and its molecular weight is 309.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ASK1 Inhibition for Inflammation and Pain
Research into derivatives similar to 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has identified potential utility as ASK1 inhibitors, with implications for treating conditions like osteoarthritis and neuropathic pain. These compounds exhibit broad potential utility in managing inflammation and pain, indicating a significant therapeutic avenue for related chemical structures (Norman, 2012).
Nonlinear Optical (NLO) Properties
A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlighted the significance of pyrimidine rings in nonlinear optics (NLO) fields. The research showed that thiopyrimidines have promising applications in medicine and NLO, suggesting that derivatives of this compound could be explored for optoelectronic applications due to their considerable NLO character (Hussain et al., 2020).
Antioxidant Activity
A synthesis study on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives showed significant in vitro antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring enhances the activity, indicating a potential application in combating oxidative stress (Kotaiah et al., 2012).
Antimicrobial and Antifungal Activities
Derivatives of pyrido[2,3-d]pyrimidine exhibited notable antibacterial and antifungal activities, potentially offering new avenues for treating infections resistant to existing antimicrobials. This indicates that modifications of this compound could yield potent antimicrobial agents (Behalo, 2008).
Dual Inhibition of Cholinesterase and Aβ-Aggregation
Research into 2,4-disubstituted pyrimidine derivatives has demonstrated dual activity as cholinesterase inhibitors and Aβ-aggregation inhibitors, suggesting potential for treating Alzheimer's disease. This dual mechanism of action highlights the therapeutic versatility of pyrimidine derivatives in neurodegenerative disease management (Mohamed et al., 2011).
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-7-9-21(10-8-13)17-16-15(14-5-3-2-4-6-14)11-22-18(16)20-12-19-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHDDAZTYXWPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)
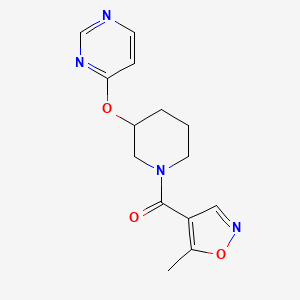
![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)

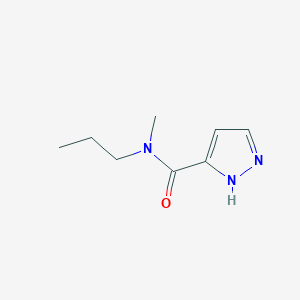
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
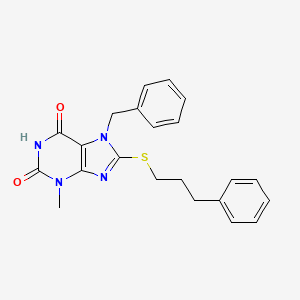

![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
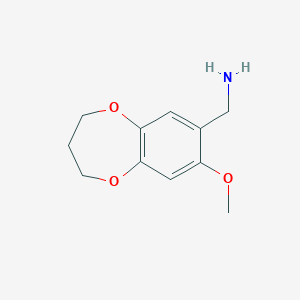
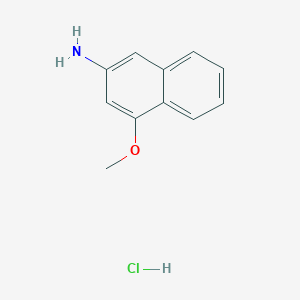

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)
